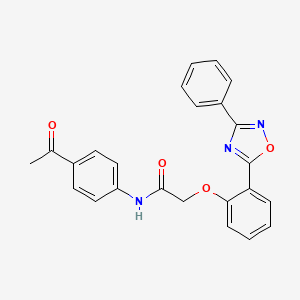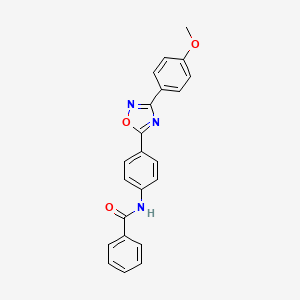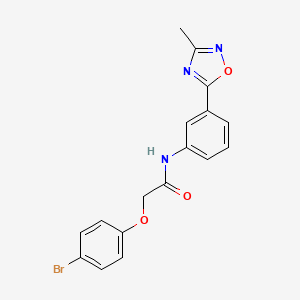![molecular formula C23H24N2O4S B7720073 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBA-TFA and is synthesized through a complex process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of PBA-TFA is not fully understood, but studies have shown that it targets several key metabolic pathways in cancer cells. PBA-TFA has been shown to inhibit the activity of several enzymes involved in glucose metabolism, which is essential for cancer cell survival. Additionally, PBA-TFA has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
PBA-TFA has been shown to have several biochemical and physiological effects. Studies have shown that PBA-TFA can inhibit the activity of several enzymes involved in glucose metabolism, leading to decreased ATP production and increased oxidative stress. Additionally, PBA-TFA has been shown to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBA-TFA is its potent anticancer properties. Additionally, PBA-TFA has been shown to have relatively low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the complex synthesis method and high cost of PBA-TFA may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for PBA-TFA research. One area of interest is the development of more efficient synthesis methods for PBA-TFA. Additionally, further studies are needed to fully understand the mechanism of action of PBA-TFA and its potential applications in cancer therapy. Finally, studies are needed to determine the potential side effects of PBA-TFA and its safety profile in humans.
Conclusion:
In conclusion, PBA-TFA is a promising compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. The complex synthesis method and high cost of PBA-TFA may limit its use in lab experiments, but further research is needed to fully understand its potential applications and safety profile.
Métodos De Síntesis
The synthesis of PBA-TFA involves a series of chemical reactions that require high levels of expertise and precision. The first step involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride to form N-(2-phenylethyl)benzenesulfonamide. This compound is then reacted with 3-(trifluoromethyl)benzoyl chloride to form 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide or PBA-TFA.
Aplicaciones Científicas De Investigación
PBA-TFA has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that PBA-TFA has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, PBA-TFA has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-22-15-9-8-14-21(22)24-23(26)18-25(17-16-19-10-4-2-5-11-19)30(27,28)20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEXRKOPRKHRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)







![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)


![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)